1-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
Description
This compound features a hybrid heterocyclic architecture combining pyrimidine, piperazine, and dihydropyrazinone moieties. The pyrrolidin-1-yl substituent at the pyrimidine C6 position enhances lipophilicity, while the methyl group at pyrimidine C4 and the piperazine linker contribute to conformational flexibility. Such structural attributes are often associated with improved pharmacokinetic profiles, including enhanced membrane permeability and metabolic stability .
Properties
IUPAC Name |
1-methyl-3-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-14-13-15(23-6-3-4-7-23)21-18(20-14)25-11-9-24(10-12-25)16-17(26)22(2)8-5-19-16/h5,8,13H,3-4,6-7,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQDCJYDKGPDBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN(C3=O)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound’s structural analogs share core heterocyclic frameworks but differ in substituents and connectivity, leading to variations in physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Solubility: The target compound’s pyrrolidin-1-yl group (vs. dimethylamino in EP 2023/39) offers a balance between lipophilicity and solubility. Piperazine rings in both compounds enhance water solubility compared to nitrophenyl-containing analogs like MK39 . The oxadiazole-containing analog () is likely less soluble due to rigid aromaticity .
Bioactivity Trends :
- Pyrimidine-piperazine hybrids (target compound and EP 2023/39) are frequently explored in kinase inhibitor design, leveraging the piperazine’s ability to engage hinge regions .
- Nitrophenyl groups (MK39) are less common in modern drug design due to metabolic instability but remain useful in early-stage probes for covalent binding studies .
Synthetic Accessibility: The target compound’s synthesis likely employs amide coupling or nucleophilic aromatic substitution, akin to methods used for MK39 (HOBt/TBTU-mediated coupling) . Patent EP 2023/39 compounds may require more complex multi-step routes due to pyrido-pyrimidinone cores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
